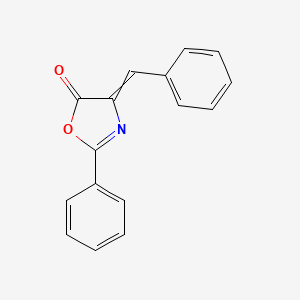

4-Benzal-2-phenyl-5-oxazolone

Description

Historical Evolution of Oxazolone (B7731731) Chemistry and its Foundational Principles

The journey of oxazolone chemistry began in 1883 when Plöchl first synthesized an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). researchgate.netresearchgate.net A decade later, Friedrich Gustav Carl Emil Erlenmeyer expanded on this, developing what is now known as the Erlenmeyer synthesis. This reaction involves the condensation of an aldehyde or ketone with an α-acyl amino acid, and it has become a cornerstone for creating oxazolone derivatives. bohrium.com

The fundamental principle of this synthesis is the cyclodehydration condensation process, where carbonyl molecules react with acyl glycine (B1666218) and acetic anhydride to form 4-alkylidene-5(4H)-oxazolone derivatives. This foundational methodology has been adapted and refined over the years, leading to the development of more complex oxazolone structures.

Significance of the 5(4H)-Oxazolone Heterocyclic System as a Chemical Scaffold

The 5(4H)-oxazolone ring system, also referred to as azlactone, is a five-membered heterocycle containing both oxygen and nitrogen atoms. biointerfaceresearch.commdpi.comcore.ac.uk This structural motif is of great interest to chemists due to its versatile reactivity. The oxazolone ring possesses multiple reactive sites, allowing for a variety of chemical modifications. thieme-connect.comnih.gov

Key aspects of its reactivity include:

The acidity of the C-4 proton allows for the formation of an oxazole (B20620) enolate, which can react with various electrophiles. thieme-connect.com

In the presence of a Lewis acid, the oxazolone can act as a 1,3-dipole, participating in cycloaddition reactions to form other five-membered heterocyclic products. thieme-connect.com

The carbonyl group at C-5 is susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of α-amino acids or their derivatives. biointerfaceresearch.comthieme-connect.com

This reactivity makes 5(4H)-oxazolones valuable starting materials for the synthesis of a diverse range of compounds, including amino acids, peptides, and other heterocyclic systems like oxazoles, pyrroles, and imidazoles. thieme-connect.comnih.gov

Overview of Academic Research Trajectories for 4-Benzal-2-phenyl-5-oxazolone

Academic research on this compound has explored various facets of its chemistry and potential applications. A significant portion of the research focuses on its synthesis, with numerous methods being developed to improve efficiency and yield. These methods range from traditional approaches using acetic anhydride to more modern techniques employing catalysts like zinc oxide, L-proline, and even microwave irradiation. biointerfaceresearch.combohrium.comresearchgate.net

Another major research avenue is the use of this compound as a building block for more complex molecules. Its benzylidene moiety facilitates nucleophilic additions, enabling the creation of diverse functionalized compounds. For example, its reaction with amines can produce γ-lactams, which are important in drug discovery.

Furthermore, the biological potential of derivatives of this compound has been a subject of intense investigation. Studies have explored its derivatives for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. bohrium.commdpi.com For instance, some derivatives have shown significant cytotoxicity against cancer cell lines in vitro. researchgate.net Research has also delved into its potential as a tyrosinase inhibitor and its applications in agriculture as a fungicide and herbicide. bohrium.com

Detailed Research Findings

Synthesis of this compound and its Derivatives

The classical synthesis of this compound is the Erlenmeyer-Plöchl reaction, which involves the condensation of benzaldehyde and hippuric acid in the presence of acetic anhydride and sodium acetate (B1210297). nih.govyoutube.com This method has been widely used and adapted.

Modern synthetic approaches have focused on improving the efficiency and environmental friendliness of the synthesis. Some of the reported methods include:

Catalytic Methods: The use of catalysts like zinc oxide, L-proline, and polyphosphoric acid has been shown to be effective. bohrium.comresearchgate.netturkjps.org

Microwave-Assisted Synthesis: This technique offers a rapid and efficient way to synthesize oxazolone derivatives, often with higher yields compared to conventional heating. biointerfaceresearch.com

Solvent-Free Methods: To reduce the environmental impact, solvent-free synthesis methods have been developed, for example, using a combination of anhydrous zinc chloride and hippuric acid with aryl aldehydes. biointerfaceresearch.com

Physicochemical Properties

The physicochemical properties of this compound have been well-characterized.

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₂ nih.gov |

| Molecular Weight | 249.26 g/mol nih.gov |

| Melting Point | 165-167 °C sigmaaldrich.comchembk.com |

| Appearance | White crystalline solid chembk.com |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol (B145695); insoluble in water chembk.com |

This table is interactive. Click on the headers to sort.

Research Applications

The research applications of this compound and its derivatives are diverse, stemming from their rich chemistry and biological potential.

| Research Area | Findings and Implications |

| Organic Synthesis | Serves as a key intermediate for synthesizing various heterocyclic compounds, including amino acids, peptides, and β-lactams. researchgate.netnih.gov The benzylidene group acts as a good leaving group, making it advantageous in peptide synthesis. |

| Medicinal Chemistry | Derivatives have been investigated for a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. bohrium.commdpi.comnih.gov Some derivatives have shown potent inhibitory activity against enzymes like human acetylcholinesterase and lipoxygenase. nih.govnih.gov |

| Materials Science | The oxazolone ring system has been incorporated into photosensitive devices for proteins and biosensors. biointerfaceresearch.com |

| Agricultural Chemistry | Certain derivatives have been tested for their potential as fungicides and herbicides. bohrium.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO2 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

4-benzylidene-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H |

InChI Key |

VFDOKJVMHZUBTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzal 2 Phenyl 5 Oxazolone and Its Derivatives

Classic Erlenmeyer-Plöchl Condensation and its Mechanistic Nuances

The Erlenmeyer-Plöchl reaction, first described in the late 19th century, remains a cornerstone for the synthesis of azlactones. biointerfaceresearch.com This method traditionally involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent and a base.

Conventional Reaction Conditions: Acetic Anhydride (B1165640) and Alkali Metal Acetates (e.g., Sodium Acetate)

The conventional Erlenmeyer-Plöchl synthesis of 4-benzal-2-phenyl-5-oxazolone employs a mixture of benzoyl glycine (B1666218) (hippuric acid), an aromatic aldehyde, acetic anhydride, and a weak base, typically anhydrous sodium acetate (B1210297). nih.govbiointerfaceresearch.comresearchgate.net Acetic anhydride serves a dual role in this reaction. Primarily, it functions as a dehydrating agent, facilitating the intramolecular cyclization of hippuric acid to form the intermediate 2-phenyl-5-oxazolone. wikipedia.orgmodernscientificpress.com Secondly, it can also act as a solvent for the reaction.

Sodium acetate, a commonly used alkali metal acetate, acts as the base catalyst. biointerfaceresearch.com Its role is to deprotonate the acidic C-4 position of the newly formed 2-phenyl-5-oxazolone, generating a reactive enolate intermediate. This enolate then undergoes a Perkin-type condensation with the aromatic aldehyde. wikipedia.org The reaction is typically carried out by heating the mixture, often on a water bath, to ensure the liquefaction of the reactants and to drive the reaction to completion. biointerfaceresearch.com Upon cooling and treatment with a solvent like ethanol (B145695), the crystalline product, this compound, precipitates out of the solution. nih.gov

The classical method, while effective, often requires stoichiometric amounts of the base and dehydrating agent, and the reaction conditions can be somewhat harsh, which may not be suitable for sensitive substrates.

Role of Starting Materials: Benzoyl Glycine/Hippuric Acid and Aromatic Aldehydes

The choice of starting materials is crucial in determining the structure of the final product. Benzoyl glycine, also known as hippuric acid, is the most common N-acylglycine used for the synthesis of 2-phenyl substituted oxazolones. The benzoyl group at the nitrogen atom provides stability to the resulting azlactone ring. core.ac.uk The reaction proceeds through the initial formation of 2-phenyl-5-oxazolone from hippuric acid in the presence of acetic anhydride. This intermediate possesses two acidic protons at the C-4 position, making it susceptible to deprotonation by a base like sodium acetate. wikipedia.org

A wide variety of aromatic aldehydes can be employed in the Erlenmeyer-Plöchl condensation, leading to a diverse range of 4-arylidene-2-phenyl-5-oxazolone derivatives. The nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups are generally more reactive towards nucleophilic attack by the oxazolone (B7731731) enolate. core.ac.uk This versatility allows for the synthesis of a library of compounds with different electronic and steric properties at the 4-position of the oxazolone ring.

Catalytic Approaches in this compound Synthesis

To overcome the limitations of the classical Erlenmeyer-Plöchl reaction, various catalytic systems have been developed. These modern approaches often offer milder reaction conditions, higher yields, shorter reaction times, and are more environmentally benign.

Organocatalysis (e.g., L-Proline-Mediated Reactions)

Organocatalysis has emerged as a powerful tool in organic synthesis, and L-proline, a naturally occurring amino acid, has been successfully employed as a catalyst for the synthesis of this compound derivatives. asianpubs.org In this method, L-proline acts as a bifunctional catalyst. The carboxylic acid group of proline can activate the aldehyde, while the secondary amine can interact with the hippuric acid, facilitating the reaction.

A plausible mechanism involves the formation of an enamine intermediate from the reaction of the C-4 position of the oxazolone with the protonated form of L-proline. This is followed by the reaction of the enamine with the aldehyde, and subsequent elimination to yield the final product. researchgate.net This L-proline catalyzed approach is considered a green method due to the use of a non-toxic, readily available, and environmentally friendly catalyst. asianpubs.org The reactions are typically carried out in the presence of acetic anhydride as a dehydrating agent and afford the products in excellent yields with easy work-up procedures. asianpubs.orgresearchgate.net

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | This compound | 94 |

| 2 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-2-phenyl-5-oxazolone | 92 |

| 3 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyl-5-oxazolone | 95 |

| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-2-phenyl-5-oxazolone | 96 |

Metal-Catalyzed Syntheses (e.g., Palladium(II) Acetate)

Transition metal catalysts have also been explored for the synthesis of oxazolones. Palladium(II) acetate has been shown to be an effective catalyst for the synthesis of unsaturated 5(4H)-oxazolones from hippuric acid and various aldehydes or ketones. researchgate.net This method is particularly noteworthy as it can be performed under solvent-free conditions, often with the assistance of microwave irradiation, which significantly reduces reaction times. biointerfaceresearch.comresearchgate.net

The catalytic cycle is believed to involve the coordination of the palladium(II) species to the starting materials, facilitating the condensation and cyclization steps. The use of palladium(II) acetate offers several advantages, including excellent yields, short reaction times, and ease of work-up. researchgate.net This methodology is considered environmentally friendly due to the absence of a solvent and the use of a catalytic amount of the metal salt. researchgate.net

| Entry | Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | This compound | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyl-5-oxazolone | 92 |

| 3 | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-2-phenyl-5-oxazolone | 94 |

| 4 | Acetophenone | 4-(1-Phenylethylidene)-2-phenyl-5-oxazolone | 88 |

Inorganic Catalyst Systems (e.g., Neutral Alumina (B75360)/Boric Acid)

Inorganic catalyst systems offer another avenue for the synthesis of this compound. A combination of neutral alumina and boric acid has been reported to effectively catalyze the cyclodehydration-condensation of hippuric acid with aromatic aldehydes in the presence of acetic anhydride. biointerfaceresearch.com This heterogeneous catalytic system is reusable and promotes the reaction in a refluxing non-polar solvent like benzene (B151609) or toluene (B28343). biointerfaceresearch.com

The synergistic effect of neutral alumina and boric acid is thought to be responsible for the catalytic activity. Alumina can act as a solid support and a mild Lewis acid, while boric acid can further activate the reactants. This method provides a practical and efficient alternative to the classical homogeneous catalysis, with the advantage of easy catalyst separation and recycling. biointerfaceresearch.com

Green Chemistry Innovations in Azlactone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of azlactones, aiming to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. These innovations have led to the development of highly efficient and eco-friendly protocols.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of this compound and its derivatives has greatly benefited from this technology. Microwave energy promotes efficient and rapid heating of the reaction mixture, accelerating the condensation and cyclization steps.

Several microwave-assisted protocols have been reported, utilizing different catalysts and reaction media. For instance, the condensation of hippuric acid with aromatic aldehydes can be efficiently carried out in the presence of catalysts like calcium hydrogen phosphate (B84403) under solvent-free conditions. This method offers advantages such as high yields, short reaction times, and simple work-up procedures. Another approach employs a tosyl chloride (TsCl) and dimethylformamide (DMF) system as the condensing agent under microwave irradiation, also in the absence of a solvent. This protocol is noted for its operational simplicity and efficiency. Furthermore, palladium(II) acetate has been used as a catalyst for the solvent-free synthesis of 2-phenyl-5(4H)-oxazolones under microwave irradiation, providing another green alternative to conventional methods.

| Catalyst/Reagent System | Reaction Conditions | Key Advantages | Yield Range | Reaction Time |

|---|---|---|---|---|

| TsCl/DMF | Solvent-free, microwave irradiation | High yields, short reaction time, simple workup | High | Short |

| Calcium hydrogen phosphate | Solvent-free, microwave irradiation | Good yields, low cost, reusable catalyst, eco-friendly | 84-95% | 5-10 min |

| Palladium(II) acetate | Solvent-free, microwave irradiation and heat | Efficient for aldehydes and ketones | Reported | Not specified |

| Acetic Anhydride (no catalyst) | Microwave irradiation (2450 MHz) | Catalyst-free, good yields | 70-75% | 4-5 min |

Solvent-Free Reaction Environments (e.g., Grindstone Chemistry)

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also simplify purification processes and, in some cases, enhance reaction rates. Mechanochemistry, particularly the grindstone technique, has proven to be a highly effective solvent-free method for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones.

This approach involves the mechanical grinding of reactants, often in the presence of a solid catalyst or support. The mechanical energy input facilitates the reaction without the need for a solvent. A one-step, multi-component synthesis has been developed involving the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. This method is lauded for being simple, step- and atom-efficient, economical, and environmentally friendly as it requires no reaction solvent or external heating.

Other solvent-free methods often employ solid supports or catalysts that can be easily recovered and reused. For example, neutral alumina and boric acid have been used in a 1:1 weight ratio with a stoichiometric amount of acetic anhydride to produce oxazolones. This method features a reusable solid support combination.

| Method/Catalyst | Reaction Conditions | Key Advantages | Yield Range |

|---|---|---|---|

| Mechanochemical Grinding (Grindstone) | Multi-component reaction of glycine, benzoyl chloride, aromatic aldehyde, sodium acetate, and acetic anhydride | Solvent-free, no heating, simple, high yield economy, eco-friendly | High |

| Neutral Alumina and Boric Acid | Refluxing benzene or toluene with acetic anhydride | Reusable solid support, good yields | 80-90% |

| Calcium Acetate | Solvent-free, microwave irradiation | Ecofriendly, rapid | Reported |

| Nano silica-supported tungstophosphoric acid | Solvent-free | Efficient under solvent-free conditions | Reported |

Alternative Synthetic Pathways to the this compound Ring System

While the Erlenmeyer-Plöchl synthesis and its green modifications are the most common routes to this compound, research into alternative pathways continues, driven by the desire for novel structural analogues and more versatile synthetic strategies.

Cyclization Reactions from Modified Precursors

The fundamental approach to the oxazolone ring is the cyclodehydration of an N-acylamino acid. The classical Erlenmeyer-Plöchl synthesis utilizes N-benzoyl glycine (hippuric acid) as the precursor. Advanced methodologies involve the modification of this precursor to introduce various functionalities into the final oxazolone product.

For example, by starting with substituted N-acyl glycines, a diverse range of 2-substituted-4-benzal-5-oxazolones can be synthesized. The nature of the acyl group directly determines the substituent at the 2-position of the oxazolone ring. Similarly, modifications to the glycine backbone can be envisioned to introduce substituents at other positions of the heterocyclic ring, although this is less common for the synthesis of the title compound.

A notable example of using a highly modified precursor is the cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. This process involves the initial formation of an oxazolone, which then undergoes further intramolecular reactions to yield complex fused heterocyclic systems. While the final product is not the simple this compound, the initial step is a direct application of oxazolone formation from a modified precursor.

Transformations from Related Heterocycles

The synthesis of the this compound ring system through the transformation of other pre-existing heterocyclic rings is not a widely reported or conventional synthetic strategy. The primary and most efficient synthetic routes involve the cyclization of acyclic precursors, as detailed in the Erlenmeyer-Plöchl reaction and its modern variations.

The chemical literature extensively documents the use of this compound as a versatile intermediate for the synthesis of other heterocyclic compounds. For instance, its reaction with various nucleophiles can lead to the formation of imidazoles, thiazoles, and other complex heterocycles. However, the reverse transformation—the conversion of these or other heterocycles back into the this compound ring—is not a common synthetic pathway. This is likely due to the thermodynamic stability of the oxazolone ring formed from its acyclic precursors and the ready availability of these starting materials. Therefore, cyclization reactions from modified acyclic precursors remain the dominant and most synthetically useful approach to this important heterocyclic scaffold.

Chemical Reactivity and Mechanistic Investigations of 4 Benzal 2 Phenyl 5 Oxazolone

Ring-Opening Reactions and Hydrolytic Pathways

The reactivity of the 4-benzal-2-phenyl-5-oxazolone ring system is characterized by its susceptibility to nucleophilic attack, leading to ring-opening reactions. These reactions are fundamental to both the synthetic utility and the degradation pathways of this class of compounds. Hydrolysis, in particular, has been a subject of detailed kinetic and mechanistic studies.

Kinetics and Mechanisms of Base-Catalyzed Hydrolysis

The proposed mechanism involves the rate-determining attack of a hydroxide ion on the C-5 carbonyl carbon of the oxazolone (B7731731) ring. This is followed by a rapid cleavage of the endocyclic acyl-oxygen bond, leading to the formation of a carboxylate and an enamine-type intermediate, which subsequently tautomerizes to the more stable α-benzamido-cinnamic acid product.

The reactivity of these lactones is considerably higher than that of analogous acyclic esters or lactones with larger rings researchgate.net. This enhanced reactivity is attributed to the ring strain in the five-membered oxazolone ring. The study of various 2-(substituted phenyl) derivatives has allowed for the evaluation of electronic effects on the hydrolysis rate. Electron-withdrawing groups on the 2-phenyl ring accelerate the reaction, while electron-donating groups retard it, which is consistent with the development of negative charge at the reaction center in the transition state of the rate-limiting step.

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined for a series of these compounds. The obtained values are in agreement with the proposed BAc2 mechanism for the hydrolysis of esters and lactones researchgate.net.

Table 1: Activation Parameters for the Alkaline Hydrolysis of Selected (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones in 70% (v/v) Aqueous Dioxan researchgate.net

| Substituent on 2-phenyl ring | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |

|---|

Hydroxide Ion and Buffer Catalysis in Aqueous Media

The hydrolysis of this compound is subject to catalysis by hydroxide ions and general bases. In strongly alkaline media, the reaction is dominated by direct nucleophilic attack of the hydroxide ion, as described by the BAc2 mechanism researchgate.net. The rate of this reaction is directly proportional to the concentration of the hydroxide ion researchgate.net.

In buffered aqueous solutions, the hydrolysis can also be catalyzed by the basic component of the buffer system. This phenomenon, known as general base catalysis, involves the abstraction of a proton from a water molecule by the general base as the water molecule attacks the carbonyl carbon. This mechanism becomes significant at pH values where the concentration of the general base is substantial but the hydroxide ion concentration is still relatively low. The observation of buffer catalysis provides further evidence for a mechanism where a nucleophilic attack on the carbonyl group is the rate-limiting step, and it is a common feature in the hydrolysis of esters and other acyl compounds.

Competitive Ionization and Ring-Opening Processes

While the primary reaction pathway in basic media is the nucleophilic attack leading to ring-opening, the structure of oxazolones allows for other potential acid-base reactions. The intermediate formed during the Erlenmeyer synthesis of these compounds is a 2-substituted-5(4H)-oxazolone which possesses acidic protons at the C-4 position. Abstraction of these protons by a base leads to the formation of an enolate, which is a key step in the condensation with an aldehyde. However, for the final product, this compound, the C-4 position is substituted, and thus this ionization is not possible.

Instead, in certain reaction conditions or with specific substrates, there could be competition between the nucleophilic attack at the C-5 carbonyl and other processes. However, for the base-catalyzed hydrolysis in aqueous media, the dominant and kinetically observed pathway is the ring-opening via nucleophilic acyl substitution.

Alcoholysis and Aminolysis of the Oxazolone Ring

The electrophilic C-5 carbonyl carbon of the this compound ring is also susceptible to attack by other nucleophiles, such as alcohols (alcoholysis) and amines (aminolysis). These reactions are synthetically important as they provide routes to α,β-dehydroamino acid esters and amides, respectively .

The mechanism for both alcoholysis and aminolysis is analogous to that of hydrolysis, involving a nucleophilic addition of the alcohol or amine to the C-5 carbonyl group, followed by the cleavage of the acyl-oxygen bond and opening of the oxazolone ring .

Alcoholysis: The reaction with alcohols, often catalyzed by acid or base, yields the corresponding esters of α-benzamido-cinnamic acid. It has been noted that alcoholysis can also be catalyzed by sodium azide bvsalud.org.

Aminolysis: The reaction with primary or secondary amines is typically faster than alcoholysis due to the higher nucleophilicity of amines. This reaction produces N-acyl-α,β-dehydroamino acid amides . Kinetic studies on the aminolysis of related 4-benzylidene-2-methyl-5-oxazolones have shown that the reaction rate is influenced by both the steric and electronic properties of the attacking amine and any substituents on the benzylidene moiety researchgate.net. For instance, increasing the electron-donating properties of substituents on the benzylidene ring decreases the rate of the ring-opening reaction with benzylamine researchgate.net.

The products of alcoholysis and aminolysis can, upon heating above their melting points, eliminate a molecule of alcohol or amine, respectively, to regenerate the starting oxazolone bvsalud.org.

Stereochemical Aspects of this compound Reactivity

Geometric Isomerization (Z/E Configuration) and Interconversion

This compound exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the exocyclic carbon-carbon double bond (C=C). The absolute configurations of these isomers have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy chemicalbook.comsigmaaldrich.com.

These isomers can be interconverted under certain conditions. One of the primary photochemical processes that this compound undergoes is geometric isomerization upon exposure to light chemicalbook.comsigmaaldrich.com. This photoisomerization makes these compounds potential candidates for use as molecular switches researchgate.net. The (E)-isomer can also be converted to the more stable (Z)-isomer by heating in pyridine iarjset.com. This thermal isomerization suggests that the (Z)-isomer is the thermodynamically more stable form.

The stereochemistry of the oxazolone is often retained during ring-opening reactions. For example, the hydrolysis, alcoholysis, or aminolysis of a specific isomer, such as the (E)-isomer of a related oxazolone, leads to products with the same (E)-configuration iarjset.com. This stereospecificity is valuable in synthetic applications where control of the double bond geometry is required.

Table 2: Summary of Isomerization Processes

| Process | Condition | Outcome | Significance |

|---|

Racemization Studies of Optically Active Analogues

The racemization of optically active 2,4-disubstituted-5(4H)-oxazolones is a significant area of study, particularly in the context of peptide synthesis where such racemization can lead to a loss of stereochemical integrity. The process is understood to occur through the formation of an enol tautomer, which is facilitated by the acidity of the α-proton at the C4 position. researchgate.netacs.org The rate of this racemization is influenced by several factors, including the nature of the substituents at the C2 and C4 positions, the solvent, and the presence of bases.

Kinetic studies on the racemization of 2,4-disubstituted-5(4H)-oxazolones derived from various N-acyl amino acids have provided insights into the electronic and steric effects governing this process. researchgate.net It has been observed that the racemization is governed by the electronic effects of the substituents at the C2 position and the steric effects of the substituents at the C4 position. researchgate.net For instance, electron-withdrawing groups at the C2 position can increase the rate of racemization by stabilizing the enolate intermediate. Conversely, bulky substituents at the C4 position can hinder the approach of a base, thereby slowing down the rate of proton abstraction and subsequent racemization.

The base-catalyzed racemization process is also dependent on the basicity and steric hindrance of the tertiary amine used as a catalyst. researchgate.net The thermodynamic parameters, activation enthalpy (ΔH≠) and activation entropy (ΔS≠), have been determined for these base-catalyzed reactions, revealing that 2-substituted-4-benzyl-5(4H)-oxazolones tend to racemize more readily than their 4-alkyl counterparts (where alkyl is not benzyl). researchgate.net This is attributed to a unique conformation adopted by the benzyl substituent. researchgate.net

In the context of dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones, which is a powerful method for preparing enantiomerically enriched α-amino acid derivatives, the facile epimerization (racemization) of the starting material is crucial. acs.orgacs.org This process takes advantage of the relatively acidic α-proton of the oxazolone. acs.org Studies on peptide-catalyzed methanolytic DKR of various oxazolones have shown that substrates with benzylic-type substituents at the C4 position generally perform better, yielding products with high enantiomeric ratios. acs.orgacs.org

Table 1: Influence of C4-Substituent on Peptide-Catalyzed Dynamic Kinetic Resolution of Oxazolones

| Entry | C4-Substituent | Product | Conversion (%) | Enantiomeric Ratio (S:R) |

|---|---|---|---|---|

| 1 | Benzyl | Methyl Ester | >99 | 96:4 |

| 2 | 4-Methoxybenzyl | Methyl Ester | 97 | 95:5 |

| 3 | 2-Thiophenylmethyl | Methyl Ester | 98 | 98:2 |

| 4 | Isobutyl | Methyl Ester | 88 | 88:12 |

| 5 | Isopropyl | Methyl Ester | 15 | 70:30 |

Data compiled from studies on peptide-catalyzed methanolysis. acs.org

Reactions Involving the Exocyclic Double Bond and Substituent Effects

The exocyclic double bond in this compound is a key site for various chemical transformations. This double bond can act as a dienophile, participating in intermolecular Diels-Alder reactions. researchgate.netresearchgate.net Furthermore, activation of the carbonyl group of the unsaturated oxazolone by a Lewis acid can impart electrophilic character to the β-carbon of the exocyclic double bond, making it susceptible to nucleophilic attack. researchgate.netresearchgate.net

The reactivity of the oxazolone ring, particularly its opening, is significantly influenced by substituents on the phenyl ring of the benzylidene moiety. Studies on the reaction of 4-(4′-substituted-benzylidene)-2-methyl-5-oxazolones with amines have demonstrated a clear electronic effect. The rate of the oxazolone ring-opening reaction decreases as the electron-donating character of the substituent in the para-position of the phenyl ring increases. researchgate.net This is because electron-donating groups reduce the electrophilicity of the C5 carbonyl carbon, making it less susceptible to nucleophilic attack. A good correlation has been established between the reaction rate constants and Hammett substituent constants. researchgate.net

Conversely, electron-withdrawing substituents on the benzylidene phenyl ring enhance the rate of nucleophilic attack and subsequent ring opening. This is due to the increased electrophilicity of the carbonyl carbon.

Table 2: Effect of para-Substituents on the Rate of Ring-Opening Reaction of 4-(4′-substituted-benzylidene)-2-methyl-5-oxazolones with Benzylamine

| Substituent (at para-position) | Nature of Substituent | Relative Reaction Rate |

|---|---|---|

| -N(CH₃)₂ | Strong Electron-Donating | Decreased |

| -OCH₃ | Electron-Donating | Decreased |

| -OH | Electron-Donating | Decreased |

| -H | Neutral | Reference |

| -Cl | Electron-Withdrawing | Increased |

| -NO₂ | Strong Electron-Withdrawing | Increased |

Qualitative data based on the principle that the rate of the oxazolone ring-opening reaction decreased with an increase in the electron-donating properties of the substituent. researchgate.net

The steric environment around the exocyclic double bond and the oxazolone ring also plays a role in its reactivity. While detailed quantitative studies on the steric effects of the benzylidene substituents are less common, it is generally understood that bulky groups can hinder the approach of reagents to both the double bond and the carbonyl group.

Spectroscopic and Structural Elucidation of 4 Benzal 2 Phenyl 5 Oxazolone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-benzal-2-phenyl-5-oxazolone and its analogues, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR and ¹³C NMR Spectral Assignments and Correlations

The ¹H NMR spectrum of this compound and its analogues is characterized by distinct signals corresponding to the protons in different parts of the molecule. The olefinic proton of the benzylidene group typically appears as a singlet in the downfield region, generally between 7.14 and 7.40 ppm. turkjps.org Aromatic protons from the phenyl and benzylidene rings resonate in the range of 7.00 to 8.32 ppm as multiplets. nih.govbibliomed.org

In the ¹³C NMR spectrum, the carbonyl carbon of the oxazolone (B7731731) ring is typically observed as a downfield signal around 165-170 ppm. nih.gov The carbons of the phenyl and benzylidene rings show signals in the aromatic region, approximately between 112 and 160 ppm. nih.gov The chemical shifts of the carbons within the oxazolone ring are sensitive to substituent effects, indicating an extended π-electron system and efficient transmission of electronic effects throughout the molecule. dtu.dk

Substituents on the phenyl and benzylidene rings cause predictable shifts in the NMR spectra. For instance, electron-donating groups generally cause upfield shifts, while electron-withdrawing groups result in downfield shifts of the nearby proton and carbon signals.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-(4-chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-on | 7.39 (s, 1H, =CH), 7.47 (t, 1H), 7.53-7.57 (t, 2H), 7.63 (d, 2H, J=8.4 Hz), 7.81 (d, 2H, J=7.2 Hz), 7.97 (d, 2H, J=8.4 Hz), 8.22 (d, 2H, J=8.4 Hz), 8.36 (d, 2H, J=8 Hz) | 124.31, 127.48, 127.85, 128.73, 129.20, 129.29, 129.49, 130.04, 132.30, 133.74, 133.95, 137.47 139.86, 146.52, 163.97, 167.66 |

| 4-(2,4-Difluorobenzylidene)-2-(4-chlorophenyl)oxazole-5(4H)-on | 7.22 (s, 1H, =CH), 7.29-7.34 (t, 1H), 7.43-7.48 (t, 1H), 7.69-7.72 (d, 2H, J=8 Hz), 8.11-8.14 (d, 2H, J=8 Hz), 8.84-8.90 (q, 1H, H5) | Not available |

| 4-(2,4-Difluorobenzylidene)-2-(4-methoxyphenyl)oxazole-5(4H)-on | 3.90 (s, 3H, -OCH3), 7.14 (s, 1H, =CH), 7.18-7.21 (d, 2H, J=8 Hz), 7.31-7.36 (t, 1H) | Not available |

Determination of Absolute Configurations via NMR

NMR spectroscopy can be employed to determine the absolute configuration of chiral analogues of this compound. This is often achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), including chiral lanthanide shift reagents. researchgate.netnih.govlibretexts.orgnih.gov These reagents form diastereomeric complexes with the enantiomers of the chiral oxazolone derivative, leading to the separation of NMR signals for the two enantiomers. libretexts.orgresearchgate.net By analyzing the differences in the chemical shifts (Δδ) of the diastereomeric complexes, the absolute configuration can be assigned. researchgate.net The geometric isomers (E/Z) of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) have also been successfully distinguished using NMR spectroscopy. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogues, with a particular focus on the carbonyl group.

Carbonyl Stretching Frequencies and Environmental Influences

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the range of 1700-1800 cm⁻¹. bibliomed.orgresearchgate.net The exact position of this band is influenced by several factors, including the electronic nature of substituents and the polarity of the solvent. msu.edupg.edu.pl

Conjugation of the carbonyl group with the exocyclic double bond and the aromatic rings generally lowers the stretching frequency. msu.edupg.edu.pl Electron-donating groups on the benzylidene or phenyl rings tend to decrease the C=O stretching frequency, while electron-withdrawing groups cause an increase.

The solvent environment also plays a significant role. In polar solvents, the carbonyl stretching frequency often shifts due to dipole-dipole interactions and hydrogen bonding. mdpi.comnih.gov In some cases, a splitting of the carbonyl band is observed, which has been attributed to Fermi resonance. dtu.dk

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (lactone) | 1700-1800 | Stretching |

| C=N | 1636-1668 | Stretching |

| C=C (aromatic) | 1585-1605 | Stretching |

| sp² C-H (aromatic) | 3001-3119 | Stretching |

Correlation of IR Spectra with Reactivity

The carbonyl stretching frequency in the IR spectrum can be correlated with the reactivity of the oxazolone ring. A lower C=O stretching frequency generally indicates a weaker carbonyl bond and a more electron-rich carbonyl carbon, which can influence the susceptibility of the ring to nucleophilic attack.

The Hammett equation provides a quantitative framework for correlating the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgcambridge.org By plotting the logarithm of the rate or equilibrium constant for a reaction against the Hammett substituent constant (σ), a linear relationship is often observed. researchgate.netnih.gov This approach can be applied to correlate the IR carbonyl stretching frequencies with the reactivity of substituted 4-benzal-2-phenyl-5-oxazolones, providing insights into the electronic effects of substituents on the reaction mechanism.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound and its analogues. The spectra typically exhibit strong absorption bands in the UV region, which can extend into the visible range depending on the substitution pattern.

The electronic absorption spectra of these compounds are characterized by π → π* transitions. researchgate.netufms.br The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents on the aromatic rings and the polarity of the solvent. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of these compounds. ufms.brmdpi.com The observed shifts in λmax with varying solvent polarity can be attributed to the differential stabilization of the ground and excited states by the solvent. ufms.brmdpi.com In some cases, a reversal of solvatochromism is observed, with positive solvatochromism in non-hydroxyl solvents and negative solvatochromism in protic solvents. ufms.br This behavior is often explained by specific solute-solvent interactions, such as hydrogen bonding. ufms.br

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical technique for the separation and identification of volatile and semi-volatile compounds such as this compound and its analogues. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides significant structural information. nist.gov

The mass spectrum is headed by the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 249, which corresponds to the compound's molecular weight (C₁₆H₁₁NO₂). nist.govnih.gov The most intense peak in the spectrum, the base peak, is observed at m/z 105. This peak is attributed to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺), which arises from the cleavage of the bond between the carbonyl carbon and the nitrogen atom of the oxazolone ring.

Another prominent fragment is found at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), likely formed from the further fragmentation of the benzoyl cation by the loss of a neutral carbon monoxide (CO) molecule. A significant peak is also detected at m/z 89. The fragmentation pathway can also involve the loss of the entire benzoyl group, leading to a fragment at m/z 144. While studies on related deprotonated oxazolones have shown a characteristic loss of CO₂, this is less typical in EI-MS of the neutral molecule. nih.gov

The primary fragmentation ions for this compound under electron ionization are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Relative Intensity |

| 249 | [M]⁺ (Molecular Ion) | Moderate |

| 144 | [M - C₇H₅O]⁺ | Moderate |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | High (Base Peak) |

| 89 | [C₇H₅]⁺ | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | High |

Data sourced from NIST Standard Reference Database. nist.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction studies have provided definitive insights into the three-dimensional structure of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, revealing precise details about its molecular conformation and the nature of the intermolecular forces that govern its crystal packing. nih.gov

The solid-state structure of this compound confirms the Z configuration about the exocyclic C=C double bond. nih.gov The central oxazolone ring is essentially planar, with a root-mean-square (r.m.s.) deviation of the fitted atoms being just 0.007 Å. nih.gov

The molecule is not entirely flat, as the two phenyl rings are twisted relative to the plane of the central heterocyclic ring. The pendent 2-phenyl ring is slightly twisted out of the oxazolone plane, forming a dihedral angle of 7.98 (8)°. A similar, smaller twist of 5.50 (8)° is observed between the oxazolone ring and the benzylidene phenyl ring. nih.gov This slight deviation from coplanarity is a common feature in such compounds. For comparison, the analogue 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits a more pronounced twist of 11.2 (2)° between the 2-phenyl ring and the oxazolone system, likely due to the steric influence of the methoxy (B1213986) groups. researchgate.net

Key conformational parameters for this compound are detailed in the table below.

| Structural Parameter | Value |

| Conformation about C=C bond | Z |

| Dihedral Angle (Oxazolone Ring // 2-Phenyl Ring) | 7.98 (8)° |

| Dihedral Angle (Oxazolone Ring // Benzylidene Phenyl Ring) | 5.50 (8)° |

| Torsion Angle (N1—C1—C11—C12) | -171.85 (15)° |

| Torsion Angle (C4—C5—C10—C9) | 177.79 (14)° |

Data from Asiri, A. M., et al. (2012). nih.gov

The crystal packing of this compound is stabilized by a combination of weak intermolecular interactions, which together assemble the molecules into a three-dimensional supramolecular architecture. nih.gov These interactions include C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking forces. nih.gov

A notable π-π stacking interaction occurs between the oxazole (B20620) ring of one molecule and the benzene (B151609) ring of a neighboring molecule, characterized by a centroid-centroid distance of 3.5259 (9) Å. nih.gov This type of interaction is crucial for the stabilization of the crystal lattice.

The geometric details of these key intermolecular contacts are presented below.

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···O | C7-H7···O2 | 2.56 | 3.463 (2) | 158 |

| C-H···π | C6-H6···Cg1 | 2.93 | 3.8311 (17) | 158 |

| C-H···π | C9-H9···Cg1 | 2.92 | 3.6532 (17) | 135 |

| π-π Stacking | Cg(oxazole)···Cg(benzene) | - | 3.5259 (9) | - |

Cg1 represents the centroid of the C5–C10 phenyl ring. Data from Asiri, A. M., et al. (2012). nih.gov

Computational Chemistry and Theoretical Characterization of 4 Benzal 2 Phenyl 5 Oxazolone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the ground-state properties of 4-Benzal-2-phenyl-5-oxazolone. DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-311++G(d,p), are frequently used to determine optimized molecular geometries, vibrational frequencies, and electronic structures of oxazolone (B7731731) systems. nih.govresearchgate.netajchem-a.com These calculations provide a foundational understanding of the molecule's most stable conformation.

For investigating excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgnih.gov TD-DFT calculations can predict the electronic transitions between molecular orbitals, which are responsible for the molecule's UV-Vis absorption characteristics. nih.gov

The electronic structure of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajchem-a.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Analysis of the spatial distribution of HOMO and LUMO surfaces reveals the most probable sites for electrophilic and nucleophilic attacks. For oxazolone derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. researchgate.netajchem-a.com This analysis is crucial for predicting the regioselectivity of its reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for an Oxazolone System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.574 |

| ELUMO | -2.093 |

| Energy Gap (ΔE) | 4.481 |

Note: Data is representative of a substituted oxadiazole, a related heterocyclic system, to illustrate typical values obtained from DFT calculations. ajchem-a.com

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic data of this compound, often showing good correlation with experimental findings. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, correspond to the absorption bands observed in the experimental IR spectrum. This comparison is a standard method for confirming the optimized geometry and identifying characteristic functional groups, such as the carbonyl (C=O) stretching vibrations in the oxazolone ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are then compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure. The absolute configuration of geometric isomers of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) has been determined using NMR spectroscopy. nih.govrsc.org

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions and their corresponding absorption wavelengths (λmax). The calculations can identify the nature of these transitions, typically as π→π* or n→π*, providing insight into the electronic behavior of the molecule upon photoexcitation. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Azlactones

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR (C=O stretch, cm⁻¹) | Correlates well with experiment | ~1710-1870 |

| ¹³C NMR (C=O, ppm) | Correlates well with experiment | Varies |

| ¹H NMR (vinyl H, ppm) | Correlates well with experiment | Varies |

Note: This table provides a qualitative comparison, as specific calculated vs. experimental values for the title compound require dedicated studies. The ranges are based on data for related oxazolones. nih.govresearchgate.net

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. By modeling reaction pathways, chemists can gain detailed mechanistic insights that are often difficult to obtain through experiments alone. acs.org

Using DFT, researchers can identify the geometries of reactants, products, intermediates, and, crucially, transition states (TSs). nih.gov Calculating the energies of these species allows for the determination of activation barriers (ΔE‡) and reaction energies (ΔErxn), which govern the kinetics and thermodynamics of a reaction.

A relevant example in the study of azlactones is the investigation of epimerization at the α-carbonyl stereocenter. Theoretical studies have been conducted to determine the mechanism of this process, comparing possibilities like keto-enol tautomerism versus a base-mediated racemization. nih.govresearchgate.net DFT calculations revealed that the base-mediated pathway through an enolate intermediate has a significantly lower activation barrier, making it the more plausible mechanism at room temperature. nih.govresearchgate.net Such studies are vital for understanding and controlling the stereochemical outcome of reactions involving these compounds.

Table 3: Calculated Energetic Profile for Azlactone Epimerization (Base-Mediated Pathway)

| Parameter | Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactant Complex | 0.0 |

| Transition State | Not located (low barrier) |

| Product Complex | 20.3 |

Note: Data from a DFT study on the epimerization of a 2-phenyl substituted azlactone in dichloromethane, indicating the thermodynamic profile of the deprotonation step. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

Computational modeling is essential for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico—for instance, by adding different substituents to the phenyl or benzylidene rings—researchers can predict the impact on its chemical and physical properties.

These studies often correlate calculated electronic parameters with observed reactivity. For example, the rates of alkaline hydrolysis for a series of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have been successfully correlated with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the substituents. researchgate.net Similarly, computational studies can link the HOMO-LUMO energy gap to the electronic properties of substituents, providing a rational basis for designing molecules with tailored optical or electronic characteristics. nih.gov This approach allows for the efficient screening of potential derivatives and the rational design of new oxazolone-based compounds with desired functionalities, such as enhanced biological activity or specific photophysical properties. researchgate.netacs.org

Synthesis and Exploration of Derivatives of 4 Benzal 2 Phenyl 5 Oxazolone

Systematic Substitution on the Benzylidene Moiety (C-4 Position)

The benzylidene moiety at the C-4 position of the oxazolone (B7731731) ring is derived from the aldehyde reactant used in the Erlenmeyer synthesis. d-nb.info Consequently, systematic substitution on this phenyl ring is readily achieved by employing a variety of substituted benzaldehydes. This approach has been extensively used to study the effect of electronic and steric factors on the properties and reactivity of the resulting oxazolone derivatives.

Research has demonstrated the successful synthesis of 4-benzylidene-2-phenyl-5-oxazolone derivatives using benzaldehydes bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The reaction generally proceeds with good yields for a wide range of substituents. For instance, hippuric acid can be condensed with various aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride (B1165640) to yield the corresponding 4-arylidene derivatives. asianpubs.orgresearchgate.net

Common substituents that have been incorporated include:

Electron-Donating Groups: Methoxy (B1213986) (-OCH₃), Methyl (-CH₃), and Dimethylamino (-N(CH₃)₂) groups.

Electron-Withdrawing Groups: Chloro (-Cl), Bromo (-Br), and Nitro (-NO₂) groups.

The choice of catalyst and reaction conditions can be optimized. While the classical method uses sodium acetate (B1210297) and acetic anhydride, other catalysts like L-proline, zinc chloride, and alum have been employed to improve efficiency and yield. biointerfaceresearch.comasianpubs.orgijresm.com A simple and efficient method using L-proline as an organocatalyst has been developed for the reaction of aromatic aldehydes with hippuric acid and acetic anhydride. asianpubs.org Another approach involves a one-pot, four-component synthesis by grinding glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride, offering a green, solvent-free alternative. d-nb.inforesearchgate.net

The following table summarizes the synthesis of various derivatives through substitution at the C-4 position.

| Substituent on Benzaldehyde (B42025) (C-4 Moiety) | Starting Materials | Catalyst/Conditions | Yield (%) |

| 4-Chloro | Hippuric acid, 4-Chlorobenzaldehyde | Acetic anhydride, Sodium acetate, Ethanol (B145695) | 74 |

| 4-Nitro | Hippuric acid, 4-Nitrobenzaldehyde | Acetic anhydride, Sodium acetate, Ethanol | 72 |

| 4-Methoxy | Hippuric acid, 4-Methoxybenzaldehyde | Acetic anhydride, Sodium acetate, Ethanol | 70 |

| 4-Methyl | Hippuric acid, 4-Methylbenzaldehyde | Acetic anhydride, L-proline | 92 |

| 3-Chloro | Benzoyl glycine, 3-Chlorobenzaldehyde | Acetic anhydride, Sodium acetate, Microwave | N/A |

| 2-Nitro | Benzoyl glycine, 2-Nitrobenzaldehyde | Acetic anhydride, Sodium acetate, Microwave | N/A |

| 3,4,5-Trimethoxy | Hippuric acid, 3,4,5-Trimethoxybenzaldehyde | Acetic anhydride, Sodium acetate | N/A |

N/A: Data not available in the provided search results.

Variations on the Phenyl Ring at the C-2 Position

Modification of the phenyl ring at the C-2 position of the oxazolone is achieved by starting with derivatives of hippuric acid (N-benzoylglycine). In this strategy, substituted benzoyl chlorides are first reacted with glycine to form the corresponding substituted N-benzoylglycines. These precursors are then condensed with an aldehyde, typically benzaldehyde, under standard Erlenmeyer conditions to yield the C-2 substituted oxazolones.

This method allows for the introduction of a wide array of functional groups onto the C-2 phenyl ring, enabling the synthesis of compounds with tailored electronic properties. For example, a series of derivatives was prepared by condensing 4-nitrobenzoylglycine with various aromatic aldehydes. core.ac.uk This demonstrates that the fundamental reaction is tolerant of strong electron-withdrawing groups on the C-2 phenyl ring.

Similarly, other studies have involved the synthesis of 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds starting from p-aminohippuric acid. biointerfaceresearch.com The amino group on the hippuric acid derivative serves as a handle for further functionalization before the final cyclization and condensation step. This highlights the versatility of using functionalized hippuric acids to create diverse libraries of oxazolone derivatives. The rate of the oxazolone ring-opening reaction has been observed to decrease with an increase in the electron-donating properties of the substituent on the phenyl ring at the C-2 position. researchgate.net

The table below illustrates examples of variations at the C-2 phenyl ring.

| Substituent on Benzoyl Glycine (C-2 Moiety) | Aldehyde | Catalyst/Conditions | Yield (%) |

| 4-Nitro | Benzaldehyde | Acetic anhydride, Sodium acetate, Glacial acetic acid | 75 |

| 4-Nitro | 4-(Dimethylamino)benzaldehyde | Acetic anhydride, Sodium acetate, Glacial acetic acid | 73 |

| 4-Amino (from p-aminohippuric acid) | 4-Anisaldehyde | Acetic anhydride, Sodium acetate | N/A |

| 4-(Phenylthioureido) | 4-Anisaldehyde | Acetic anhydride, Sodium acetate | N/A |

N/A: Data not available in the provided search results.

Introduction of Diverse Heterocyclic and Aromatic Substituents

The structural diversity of oxazolone derivatives can be significantly expanded by moving beyond simple substituted benzaldehydes and incorporating other aromatic and heterocyclic aldehydes. This allows for the introduction of complex ring systems at the C-4 position, which can profoundly influence the chemical and biological properties of the molecule.

The Erlenmeyer reaction has proven to be compatible with a range of heteroaromatic aldehydes. For instance, 4-(furfurylidene)-2-phenyl-oxazol-5-one has been successfully prepared by refluxing benzoyl glycine with furfuraldehyde in the presence of sodium acetate and acetic anhydride. crpsonline.com This demonstrates the feasibility of incorporating five-membered heterocyclic rings. Studies have shown that reactions with both aromatic and heteroaromatic aldehydes generally result in good yields. bohrium.com

Furthermore, larger aromatic systems can also be introduced. The condensation of benzenedicarboxaldehydes with N-benzoylglycine has been used to synthesize 4,4-bis-[5(4H)-oxazolones]. researchgate.net This modularity allows for the creation of a vast array of derivatives with diverse steric and electronic profiles at the C-4 position.

Similarly, the phenyl group at the C-2 position can be replaced with other moieties. For example, 1-naphthoyl-glycine can be reacted with acetic anhydride and triethyl orthoformate to afford 4-ethoxymethylene-2-[1-naphthyl]-5(4H)-oxazolone. researchgate.net

The following table provides examples of derivatives with diverse substituents.

| Substituent at C-4 | Substituent at C-2 | Reagents | Conditions |

| Furfurylidene | Phenyl | Benzoyl glycine, Furfuraldehyde | Acetic anhydride, Sodium acetate, Reflux |

| 4-Pyridinylmethylidene | Phenyl | Hippuric acid, Pyridine-4-carboxaldehyde | CDMT, NMM, THF, 75 °C |

| 2-Thienylmethylidene | Phenyl | Hippuric acid, Thiophene-2-carboxaldehyde | CDMT, NMM, THF, 75 °C |

| Ethoxymethylene | 1-Naphthyl | 1-Naphthoyl-glycine, Triethyl orthoformate | Acetic anhydride, Ethyl acetate, Reflux |

CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine; NMM: N-methylmorpholine; THF: Tetrahydrofuran

Synthetic Utility of 4 Benzal 2 Phenyl 5 Oxazolone in Complex Molecule Construction

Precursors in α-Amino Acid and Peptide Synthesis

4-Arylidene-2-phenyl-5(4H)-oxazolones are well-established as crucial synthons in the preparation of α-amino acids and their derivatives, which are the fundamental constituents of peptides and proteins. nih.govresearchgate.net The reactivity of the oxazolone (B7731731) ring allows for its facile opening by various nucleophiles, providing a straightforward route to α-amino acid precursors.

The alcoholytic dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones has proven to be an important method for preparing a wide variety of enantiomerically enriched α-amino acid derivatives. acs.org This process takes advantage of the acidic nature of the α-proton of the oxazolone, which allows for easy epimerization. A chiral catalyst can then preferentially react with one enantiomer, leading to the formation of enantiomerically enriched products. For instance, tetrapeptides have been shown to catalyze the methanolytic DKR of oxazolones, yielding methyl ester products with high enantiomeric ratios. acs.org

Furthermore, the hydrolysis of the oxazolone ring provides access to α-N-benzoyl-α,β-dehydroamino acids. Subsequent reduction of the double bond can then yield the desired α-amino acid. This methodology has been a cornerstone in the synthesis of both natural and unnatural amino acids, which are of significant interest in peptide and peptidomimetic development. nih.govresearchgate.net

The versatility of 4-benzal-2-phenyl-5-oxazolone and its derivatives in this context is highlighted by their use in multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step. nih.govresearchgate.net

Building Blocks for the Synthesis of Novel Heterocyclic Compounds

The rich chemistry of this compound extends to its utility as a scaffold for the synthesis of a wide range of novel heterocyclic compounds. The oxazolone ring can undergo ring-opening and subsequent recyclization reactions with various reagents to afford more complex heterocyclic systems.

Imidazoles and Imidazolones

The reaction of this compound with amines and other nitrogen-containing nucleophiles is a common strategy for the synthesis of imidazole (B134444) and imidazolone (B8795221) derivatives. For instance, treatment with primary amines can lead to the formation of 1,2,4-trisubstituted imidazolin-5-ones. The reaction proceeds through the initial ring opening of the oxazolone by the amine, followed by an intramolecular cyclization.

The specific reaction conditions can influence the final product. For example, refluxing 2-phenyl-4-arylidene-1,3-oxazolones with malononitrile (B47326) in dry benzene (B151609) in the presence of ammonium (B1175870) acetate (B1210297) yields an imidazolone derivative. biointerfaceresearch.com However, conducting the same reaction in absolute ethanol (B145695) with piperidine (B6355638) as a base results in a benzamide (B126) derivative. biointerfaceresearch.com

Triazines and Oxadiazoles

The versatile reactivity of this compound also allows for its conversion into six-membered heterocyclic systems like triazines, as well as other five-membered heterocycles such as oxadiazoles. The synthesis of these compounds often involves the reaction of the oxazolone with reagents containing the requisite heteroatoms, followed by cyclization. For example, reaction with hydrazides or similar dinucleophiles can pave the way for the construction of the 1,2,4-triazine (B1199460) core.

Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities. This compound serves as a valuable starting material for the synthesis of various quinazoline derivatives. The general strategy involves the reaction of the oxazolone with an ortho-amino aromatic compound, leading to the formation of the quinazoline ring system through a sequence of addition and cyclization-dehydration reactions.

Scaffold Utility in Medicinal Chemistry for Peptide Mimetics and Enzyme Inhibitor Design

The structural framework of this compound has proven to be a valuable scaffold in the field of medicinal chemistry, particularly in the design of peptide mimetics and enzyme inhibitors. core.ac.uk

As precursors to amino acids, oxazolones are inherently linked to the synthesis of peptides and, by extension, peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The ability to generate a diverse range of natural and unnatural amino acids from this compound provides medicinal chemists with a powerful tool to create novel peptidomimetic structures. These structures can be designed to interact with biological targets with high specificity and affinity.

Furthermore, the rigid heterocyclic core of the oxazolone itself can serve as a scaffold to which various functional groups can be appended to create potent and selective enzyme inhibitors. The design of such inhibitors often involves positioning specific substituents on the oxazolone framework to interact with key residues in the active site of the target enzyme.

A notable example is the development of inhibitors for human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, were synthesized and evaluated for their ability to inhibit hAChE. Several of these compounds displayed significant inhibitory activity, with IC50 values in the micromolar range. Molecular docking studies revealed that these oxazolone derivatives bind to the active site of hAChE through non-covalent interactions.

| Compound | hAChE Inhibition (IC50 in µM) |

| (Z)-4-benzylidene-2-((E)-styryl)oxazol-5(4H)-one | 9.2 ± 2.3 |

| (Z)-4-(4-methylbenzylidene)-2-((E)-styryl)oxazol-5(4H)-one | 246.3 ± 51.2 |

Data sourced from a study on the inhibitory activity of 4-benzylidene oxazolone derivatives on human acetylcholinesterase.

This research underscores the potential of the this compound scaffold in the rational design of enzyme inhibitors for various therapeutic targets.

Photophysical Properties and Potential Optoelectronic Applications

Investigation of Nonlinear Optical Properties

Oxazolone (B7731731) derivatives, including 4-Benzal-2-phenyl-5-oxazolone, have been identified as possessing significant nonlinear optical (NLO) properties. These materials are of interest due to their ability to interact with intense coherent light, leading to phenomena such as the generation of higher harmonics of light. acs.org Specifically, third-order NLO responses have been a primary focus of investigation. nih.govacs.org

Experimental studies have demonstrated that hybrid polymeric systems doped with a multifunctional oxazolone derivative can exhibit a third-order NLO signal that is three times higher than the reference material. nih.govacs.org This enhancement is critical for the development of more efficient optoelectronic devices. The investigation of these properties often employs techniques like degenerate four-wave mixing and third-harmonic generation (THG). nih.govacs.org The third-order nonlinear susceptibility (χ(3)) is a key parameter used to quantify these effects. While specific values for this compound are not always detailed, related organic materials and stilbazolium derivatives have shown χ(3) values in the range of 10⁻⁶ esu, indicating strong NLO responses. mdpi.com The NLO properties are crucial for applications in photonics and optical networks, including the development of optical logic gates and sensors. nih.gov

| Property | Observation | Significance |

|---|---|---|

| Third-Order NLO Signal | 3x higher in doped polymer systems compared to reference material. nih.govacs.org | Enhanced efficiency for optical switching and modulation. |

| NLO Phenomena | Third Harmonic Generation (THG), Two-Photon Absorption (TPA). nih.govacs.org | Potential for frequency conversion and optical limiting applications. |

| Third-Order Susceptibility (χ(3)) | Values up to ~10⁻⁶ esu reported for related organic NLO crystals. mdpi.com | Indicates a strong molecular hyperpolarizability suitable for NLO devices. |

Fluorescence Characteristics: Emission and Quantum Yields

The fluorescence of 4-aryliden-5(4H)-oxazolones is highly dependent on their molecular environment and structure. In solution, these compounds, including this compound, generally exhibit very low fluorescence quantum yields (Φ), typically less than 0.1%. acs.orgnih.gov This weak emission in solution is largely attributed to non-radiative decay pathways, such as internal motions and geometric isomerization, which quench the excited state before fluorescence can occur. nih.gov

However, the emission properties can be dramatically enhanced. For instance, in the solid state, these compounds can show high fluorescence quantum yields. acs.orgnih.gov A significant breakthrough has been the amplification of fluorescence in solution through chemical modification. By incorporating a palladium (Pd) center into the oxazolone structure, quantum yields have been increased by several orders of magnitude, reaching values as high as 28% in some derivatives. acs.org The emission wavelength is tunable based on the nature of the oxazolone's substituents, typically falling within the green to yellow range of the visible spectrum. nih.gov

Mechanism of Fluorescence Amplification

The primary mechanism behind the dramatic increase in fluorescence quantum yield is the suppression of non-radiative decay channels through structural rigidification. nih.gov In solution, the oxazolone molecule can undergo various intramolecular motions, such as rotation around single and double bonds (sometimes referred to as a "hula-twist" motion), which provide an efficient pathway for the excited state to return to the ground state without emitting light. nih.gov

The introduction of a palladium atom creates a chelated structure that acts as an "intramolecular lock". acs.orgnih.gov This coordination restricts the conformational freedom of the molecule, effectively blocking the hula-twist and other non-radiative deactivation pathways. nih.gov By suppressing these competing decay processes, the radiative decay channel (fluorescence) becomes much more favorable, leading to the observed amplification of emission. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have supported this model, explaining how the ancillary ligands on the palladium center influence the photoluminescent quantum yield. nih.gov

Ultrafast Fluorescence Decay Phenomena

The study of fluorescence decay provides insight into the dynamics of the excited state. For many fluorescent molecules, the decay process occurs on a nanosecond timescale. However, in systems where strong interactions are present, ultrafast decay phenomena on the picosecond timescale can be observed.

While specific data on the ultrafast decay of this compound is limited, research on related systems offers valuable parallels. For instance, when fluorescent molecular aggregates are placed in close proximity to a metallic substrate, metal-mediated dipole-dipole interactions can dominate the fluorescence decay, shortening the lifetime significantly. This interaction enhances the rate of energy dissipation. Given that palladium coordination is used to amplify fluorescence in oxazolones, the metal-ligand interaction could also influence the fluorescence lifetime, potentially introducing faster decay components. The emission lifetimes for cyclometallated oxazolone complexes have been measured in the range of 0.2 to 1.7 nanoseconds, which are characteristic of intraligand charge transfer emissive states. acs.org

Molecular Design Principles for Optical Amplifiers, Generators, and Modulators

The design of this compound and its derivatives for optoelectronic applications is based on a donor-π-acceptor (D-π-A) molecular architecture. acs.org This design is fundamental to achieving the desired optical and nonlinear optical properties. nih.govresearchgate.net

Key principles of this molecular design include:

Electron-Withdrawing Core: The 5-(4H)-oxazolone ring serves as the electron-accepting moiety. acs.org

Electron-Donating Moieties: Phenyl rings attached at the 2 and 4 positions of the heterocycle act as electron-donating groups. The addition of further electron-donating substituents, such as a methoxy (B1213986) (-OCH3) group, can further enhance the D-π-A character. acs.org

π-Conjugated Bridge: Two conjugated π-bonds, creating a stilbene-like group, link the donor and acceptor parts of the molecule. This bridge facilitates intramolecular charge transfer upon photoexcitation and is responsible for high molecular flexibility. acs.org

This strategic design allows the molecule to function as a versatile photoresponsive material. acs.org The presence of the stilbene (B7821643) group and the oxazolone ring enables effective refractive index manipulation and multimode lasing action, making these compounds highly effective laser dyes suitable for use as light amplifiers. nih.govacs.orgnih.gov Furthermore, their significant third-order NLO response allows them to act as generators of higher harmonics of light and as all-optical switchers and modulators. nih.govacs.orgresearchgate.net

| Condition | Typical Quantum Yield (Φ) | Emission Wavelength | Governing Factor |

|---|---|---|---|

| In Solution (unmodified) | < 0.1% acs.orgnih.gov | Varies with structure | Dominance of non-radiative decay (e.g., hula-twist motion). nih.gov |

| In Solid State | High acs.orgnih.gov | Varies with structure | Restricted intramolecular motion due to crystal packing. |

| In Solution (with Pd lock) | Up to 28% acs.orgnih.gov | Green to Yellow nih.gov | Suppression of non-radiative decay via chelation. nih.gov |

Photochemical Behavior and Photoswitching Mechanisms

The photochemical behavior of this compound is characterized by two primary processes: geometric isomerization and hydrogen abstraction from the solvent. chemicalbook.com The most significant of these for photoswitching applications is the reversible E-Z (trans-cis) isomerization around the exocyclic carbon-carbon double bond. researchgate.netrsc.org

Upon irradiation with light of a specific wavelength, the molecule can be converted from its more stable E-isomer to the Z-isomer. This transformation leads to a significant change in the molecule's geometry and electronic properties. acs.org This process can often be reversed by irradiation with a different wavelength of light or, in some cases, through thermal relaxation. The existence of these two distinct and interconvertible states (E and Z) is the basis for its function as a photoswitch. nih.govresearchgate.net

These two heteroenergetic states can be efficiently utilized in modern multifunctional optoelectronic systems. nih.govnih.govresearchgate.net By changing the energy and time regime of the incoming optical signal, it is possible to control the state of the molecule and thus modulate an optical response. nih.govnih.govresearchgate.net This functionality is highly sought after for applications in all-optical photonic switchers, logic gates, and optical data storage. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products